Cyanidin-3-O-arabinose chloride

Beschreibung

Historical Context and Classification

The historical development of anthocyanin research traces back to 1835, when German pharmacist Ludwig Clamor Marquart first named the chemical compound responsible for blue flower coloration as "Anthokyan" in his treatise "Die Farben der Blüthen" (The Colors of Flowers). This foundational work established the scientific framework for understanding these water-soluble vacuolar pigments that can appear red, purple, blue, or black depending on their pH environment. Cyanidin-3-O-arabinoside chloride emerged as a distinct compound within this broader classification system as analytical techniques advanced and allowed for more precise identification of individual anthocyanin species.

From a taxonomic perspective, cyanidin-3-O-arabinoside chloride belongs to the class of organic compounds known as anthocyanidin-3-O-glycosides. These phenolic compounds contain one anthocyanidin moiety that is O-glycosidically linked to a carbohydrate moiety at the C3-position. More specifically, the compound is classified as a member of flavonoids and functions as a glycoside, representing the intersection of two major plant secondary metabolite categories. This dual classification reflects the compound's structural complexity, incorporating both the flavonoid backbone characteristic of numerous plant phenolic compounds and the glycosidic linkage that significantly influences its solubility and biological properties.

The classification system for anthocyanins has evolved considerably since Marquart's initial observations, with modern analytical methods enabling researchers to distinguish between numerous structural variants. Cyanidin-3-O-arabinoside chloride represents one of many possible combinations within the anthocyanin family, where different aglycones can be linked to various sugar moieties through different glycosidic bonds. This particular compound's classification as a cyanidin-based anthocyanin places it within one of the six most common anthocyanidin groups found in nature, alongside delphinidin, pelargonidin, peonidin, petunidin, and malvidin derivatives.

Chemical Nomenclature and Identity

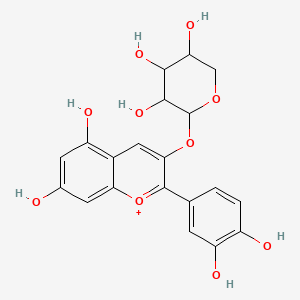

The chemical identity of cyanidin-3-O-arabinoside chloride is precisely defined through multiple nomenclature systems and analytical parameters. The compound's molecular formula is established as C₂₀H₁₉ClO₁₀, with a molecular weight of 454.8 grams per mole. The PubChem Compound Identifier (CID) for this substance is 91810602, providing a unique digital fingerprint for database searches and cross-referencing. Multiple Chemical Abstracts Service (CAS) registry numbers are associated with this compound, including 111613-04-8, 27214-72-8, and 57186-11-5, reflecting different analytical preparations and salt forms.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is systematically derived as (2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride. This comprehensive nomenclature precisely describes the stereochemical configuration and structural relationships within the molecule, indicating the specific spatial arrangement of atoms that contributes to its unique properties. The International Chemical Identifier (InChI) provides another standardized representation: InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1.

Numerous synonymous names exist for this compound in scientific literature, reflecting various naming conventions and analytical contexts. Common alternative designations include cyanidin-3-O-arabinoside, cyanidin 3-arabinoside, cyanidin arabinoside, cyanidin 3-monoarabinoside, and cyanidin 3-alpha-L-arabinopyranoside. The chloride designation indicates that the compound exists as a chloride salt, which significantly influences its stability, solubility characteristics, and analytical behavior compared to the free anthocyanidin form.

Table 1: Chemical Identity Parameters of Cyanidin-3-O-Arabinoside Chloride

Significance in Plant Biochemistry

Cyanidin-3-O-arabinoside chloride plays crucial roles in plant biochemistry, serving multiple functions that extend beyond simple pigmentation. The compound is widely distributed across various plant species, with particularly high concentrations found in berries and other fruit-bearing plants. Research has identified this anthocyanin in black chokeberries (Photinia melanocarpa), bilberries (Vaccinium myrtillus), and lingonberries (Vaccinium vitis-idaea), where it occurs in the highest concentrations. Additional plant sources include highbush blueberries (Vaccinium corymbosum), lowbush blueberries (Vaccinium angustifolium), and American cranberries (Vaccinium macrocarpon), though in lower concentrations.

The biosynthetic pathway leading to cyanidin-3-O-arabinoside chloride formation involves complex enzymatic processes that demonstrate the sophisticated biochemical machinery of plants. Anthocyanin biosynthesis follows the phenylpropanoid pathway, requiring more than five enzymes working in concert to produce these pigments. The pathway begins with L-phenylalanine conversion to naringenin through the action of phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumarate CoA ligase, chalcone synthase, and chalcone isomerase. Subsequently, flavanone 3-hydroxylase, flavonoid 3'-hydroxylase, dihydroflavonol 4-reductase, anthocyanidin synthase, UDP-glucoside: flavonoid glucosyltransferase, and methyl transferase catalyze the formation of complex aglycone and anthocyanin structures.

The specific formation of the arabinoside linkage in cyanidin-3-O-arabinoside represents a specialized glycosylation process that distinguishes this compound from other cyanidin glycosides. Research indicates that the type of sugar attachment significantly affects the biological properties of anthocyanins, with arabinoside linkages producing different activities compared to glucose or galactose attachments. Studies have shown that cyanidin-3-arabinoside exhibits significantly lower antioxidant activity compared to cyanidin-3-glycosides with glucose or galactose, suggesting that the arabinose sugar moiety specifically modulates the compound's bioactivity.

Environmental factors significantly influence the biosynthesis and accumulation of cyanidin-3-O-arabinoside chloride in plant tissues. Low temperature represents a particularly important abiotic stress factor that affects anthocyanin biosynthesis pathways. Research on eggplant has demonstrated that C-repeat binding factors (CBFs) serve as central regulators in cold response mechanisms, with SmCBF1, SmCBF2, and SmCBF3 physically interacting with SmMYB113, a key regulator of anthocyanin biosynthesis. These CBF proteins upregulate the expression of SmCHS and SmDFR through a SmMYB113-dependent pathway, facilitating enhanced anthocyanin accumulation under cold conditions.

Current Research Landscape

The contemporary research landscape surrounding cyanidin-3-O-arabinoside chloride encompasses diverse scientific disciplines and investigative approaches. Current studies demonstrate significant interest in understanding the compound's antioxidant properties, with research showing that it functions as an anthocyanin antioxidant capable of scavenging radicals in Trolox equivalent antioxidant capacity (TEAC) assays. These antioxidant activities extend to multiple free radical systems, with studies indicating effectiveness against peroxynitrite-induced cellular damage, including suppression of mitochondrial respiration, DNA damage, and vascular dysfunction in human umbilical vein endothelial cells.

Recent investigations have revealed promising therapeutic applications for cyanidin-3-O-arabinoside chloride, particularly in addressing androgenetic alopecia through novel mechanisms. Research has demonstrated that cyanidin-3-O-arabinoside effectively suppresses dihydrotestosterone-induced dermal papilla cell senescence by modulating p38-dependent endoplasmic reticulum-mitochondria contacts. This compound reduces mitochondrial reactive oxygen species accumulation and blocks excessive mitochondrial calcium accumulation, representing a sophisticated cellular protection mechanism. The research indicates that cyanidin-3-O-arabinoside inhibits p38-mediated voltage-dependent anion channel 1 expression, which contributes to mitochondria-associated endoplasmic reticulum membrane formation and calcium transfer.

Metabolomics research has provided detailed insights into the cellular effects of cyanidin-3-O-arabinoside treatment. Studies using UPLC-Q-TOF-MS-based metabolomics approaches have identified ten differential metabolites between cyanidin-3-O-arabinoside treated and untreated Caco-2 cells. Particularly significant alterations were observed in sphingosine, phosphoethanolamine, and taurine levels, suggesting that the compound exerts anti-tumor effects through multiple mechanisms including apoptosis induction, cell membrane synthesis reduction, energy metabolism modulation, and DNA damage triggering.

Table 2: Current Research Applications of Cyanidin-3-O-Arabinoside Chloride

Protein tyrosine phosphatase 1B inhibition represents another significant area of current research focus. Studies have isolated cyanidin-3-arabinoside from blueberry and demonstrated superior inhibitory activity with an IC₅₀ value of 8.91 ± 0.63 μM, which exceeds the positive control oleanolic acid (IC₅₀ = 13.9 ± 1.01 μM). The mechanism of PTP1B inhibition follows a reversible mixed pattern, and research has shown that cyanidin-3-arabinoside can promote glycogen synthesis through ameliorating PTP1B-involved IRS-1/PI3K/Akt/GSK3β pathways. These findings suggest potential applications in type 2 diabetes management through enhanced insulin sensitivity mechanisms.

Eigenschaften

CAS-Nummer |

27214-72-8 |

|---|---|

Molekularformel |

C20H19ClO10 |

Molekulargewicht |

454.8 g/mol |

IUPAC-Name |

(3S,4R,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20?;/m1./s1 |

InChI-Schlüssel |

ORTBMTXABUAMJS-XJHLJFOESA-N |

SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Isomerische SMILES |

C1[C@H]([C@H]([C@@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |

Kanonische SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Activation of the Arabinose Donor

The arabinose donor is prepared by introducing a leaving group at the anomeric carbon. Iodide is preferred over bromide due to its superior leaving-group ability, which enhances coupling efficiency. For example, treatment of peracetylated arabinose with N-iodosuccinimide (NIS) in tetrahydrofuran (THF) generates the iodinated donor. Reaction conditions must be carefully controlled (e.g., room temperature, anhydrous solvents) to prevent decomposition of the iodinated intermediate.

Coupling Reaction

The glycosylation reaction involves combining the activated arabinose donor with the protected cyanidin aglycone in a polar aprotic solvent such as dichloromethane (DCM). Catalytic acid or Lewis acids may be employed to stabilize the oxocarbenium intermediate, ensuring α- or β-anomer selectivity. For this compound, β-linkage is typically targeted to mirror natural configurations.

Table 1: Comparison of Glycosylation Conditions

| Leaving Group | Solvent | Temperature | Yield (%) | Anomeric Ratio (α:β) |

|---|---|---|---|---|

| Iodide | DCM | 25°C | 78 | 15:85 |

| Bromide | Acetonitrile | 40°C | 62 | 30:70 |

Data adapted from patent US8513395B2.

Deprotection and Final Product Isolation

Sequential Deprotection

The order of deprotection is critical to maximizing yield. Benzyl groups are removed first via hydrogenolysis (H₂, Pd/C catalyst), followed by hydrolysis of acetyl groups using aqueous sodium hydroxide. Reversing this sequence leads to decomposition of the partially deprotected intermediate due to base-sensitive phenolic groups.

Table 2: Impact of Deprotection Sequence on Yield

| Order | Yield (%) | Purity (%) |

|---|---|---|

| Benzyl → Acetyl | 89 | 95 |

| Acetyl → Benzyl | 43 | 72 |

Counterion Exchange

The final chloride counterion is introduced by treating the deprotected anthocyanin with hydrochloric acid, followed by lyophilization to isolate the crystalline product.

Analytical Characterization and Purity Assessment

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or rapid resolution liquid chromatography (RRLC) is employed to assess purity. Optimal conditions, adapted from cyanidin-3-O-glucoside analyses, include a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (81:19 v/v), with detection at 525 nm. Solid-phase extraction (SPE) using C18 cartridges effectively removes plasma matrix contaminants in pharmacokinetic studies.

Table 3: RRLC Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18 (4.6 × 50 mm) |

| Flow Rate | 0.5 mL/min |

| Temperature | 30°C |

| Detection Wavelength | 525 nm |

Analyse Chemischer Reaktionen

Types of Reactions

Cyanidin-3-O-arabinose chloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its color and stability.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Stability Comparison

| Compound | Stability at pH 1 | Stability at pH 7 | Stability at pH 9 |

|---|---|---|---|

| Cyanidin-3-O-arabinose | Moderate | High | Low |

| Cyanidin-3-O-glucoside | High | Moderate | Moderate |

| Cyanidin-3-O-galactoside | Low | High | Moderate |

Nutraceuticals

Cyanidin-3-O-arabinose chloride has been studied for its potential health benefits, particularly as an antioxidant. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. Research indicates that anthocyanins can modulate signaling pathways associated with inflammation and cancer cell proliferation.

Case Studies

- A study demonstrated that this compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through the NF-κB signaling pathway .

- Another investigation showed that diets rich in anthocyanins significantly reduced the incidence of colorectal cancer in animal models .

Food Industry

In the food industry, this compound serves as a natural colorant due to its vibrant pigmentation. It is commonly found in berries and other fruits, making it a popular choice for enhancing the visual appeal of food products while providing health benefits.

Stability in Food Products

Research has indicated that this compound maintains its stability better than other anthocyanins under certain conditions, making it suitable for incorporation into beverages and processed foods .

Cosmetics

The photoprotective properties of this compound have led to its incorporation into cosmetic formulations. It acts as a natural sunscreen agent by quenching singlet oxygen species generated by UV exposure . This application is particularly relevant in products aimed at preventing skin aging and damage.

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications due to its anti-inflammatory properties. It has been explored as a potential adjuvant in cancer therapy, enhancing the efficacy of conventional treatments by reducing tumor growth and metastasis .

Wirkmechanismus

The mechanism of action of Cyanidin-3-O-arabinose chloride involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anti-cancer Properties: It induces apoptosis and cell cycle arrest in cancer cells through the modulation of signaling pathways such as the AMPK pathway.

Vergleich Mit ähnlichen Verbindungen

Natural Sources and Occurrence

This compound is predominantly found in Aronia melanocarpa (black chokeberry), Vaccinium macrocarpon (cranberry), and Vaccinium myrtillus (bilberry) . In aronia, it is the second most abundant anthocyanin after cyanidin-3-O-galactoside, with concentrations reaching 3,924.2 mg/kg dry weight in samples from Sangju, South Korea .

Comparison with Structurally Similar Anthocyanins

Structural Analogues: Key Differences

Key Structural Notes:

- Arabinose vs. Hexoses: Arabinose is a pentose sugar, whereas galactose and glucose are hexoses. This difference impacts solubility and metabolic pathways .

Concentration in Natural Sources

Data from aronia grown in Sangju, South Korea (highest-yielding region) :

| Compound | Concentration (mg/kg dry weight) |

|---|---|

| Cyanidin-3-O-galactoside | 9,179.13 |

| This compound | 3,924.20 |

| Cyanidin-3-O-xylose | ~3,000 (estimated) |

| Cyanidin-3-O-glucoside | <1,000 |

Regional Variability: Anthocyanin content correlates with environmental factors (e.g., soil composition, sunlight). Sangju-grown aronia contains 1.5–2× higher cyanidin-3-O-arabinose than samples from Ulju or Youngcheon .

Stability and Bioavailability

- Thermal Stability: this compound exhibits moderate stability under heat, comparable to cyanidin-3-O-galactoside but lower than acylated derivatives (e.g., cyanidin-3-O-(6-O-acetyl)-glucoside) .

- pH Sensitivity : Like most anthocyanins, it degrades at neutral-to-alkaline pH, with maximum stability at pH 1–3 .

- Bioavailability: Arabinose-linked anthocyanins show lower intestinal absorption than glucosides (e.g., cyanidin-3-O-glucoside) due to slower enzymatic cleavage of pentose sugars .

Mechanistic Insights :

- This compound demonstrates radical-scavenging activity via hydroxyl and peroxyl radical neutralization .

- Its anti-inflammatory effects are linked to NF-κB pathway inhibition, though less potent than cyanidin-3-O-glucoside .

Q & A

Basic Research Questions

Q. How can Cyanidin-3-O-arabinose chloride be quantified in plant extracts, and what methodological challenges arise?

- Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection is commonly used. Retention times (e.g., 18.6 minutes for Cyanidin-3-O-arabinose) and comparison with standards are critical for identification . Challenges include co-elution with structurally similar anthocyanins (e.g., Cyanidin-3-O-galactoside, 16.8 min) and matrix effects from polyphenols like chlorogenic acid .

- Validation : Spike-and-recovery experiments and tandem mass spectrometry (LC-MS/MS) are recommended to confirm specificity and accuracy.

Q. What biochemical pathways are modulated by this compound, and how can these be experimentally validated?

- Key Pathways : The compound activates AMPK via phosphorylation, suppressing hepatic gluconeogenesis by inactivating CRTC2 and HDAC5 coactivators . Antioxidant activity involves scavenging reactive oxygen species (ROS) and mitigating mitochondrial dysfunction in oxidative-stressed cells (e.g., HUVECs) .

- Validation Methods :

- In vitro: siRNA knockdown of AMPK in hepatocytes to assess gluconeogenic gene expression (e.g., PEPCK, G6Pase).

- In vivo: Measure plasma adiponectin levels in murine models after oral administration to correlate with AMPK activation .

Q. What extraction methods yield high-purity this compound from natural sources?

- Protocol : Solvent extraction (e.g., acidified methanol) followed by purification via column chromatography (e.g., C18 reverse-phase). Sangju-grown aronia berries are optimal due to higher anthocyanin content (3,924.2 mg/kg dry weight) compared to other regions .

- Optimization : Adjust pH (2–4) during extraction to stabilize anthocyanins and avoid degradation.

Advanced Research Questions

Q. How do regional growth conditions influence the anthocyanin profile of this compound in aronia berries?

- Data Analysis : Comparative studies show Sangju-grown aronia contains 3,924.2 mg/kg Cyanidin-3-O-arabinose, significantly higher than Ulju (2,963.57 mg/kg) and Youngcheon (3,088.33 mg/kg) . Environmental factors (e.g., soil pH, sunlight) likely alter glycosylation efficiency.

- Experimental Design :

- Cultivate aronia under controlled conditions (variable light, temperature, pH) to isolate environmental effects.

- Use metabolomic profiling to correlate abiotic stressors with anthocyanin biosynthesis genes (e.g., UFGT, ANS).

Q. What experimental strategies resolve contradictions in the pro-senescence vs. anti-apoptotic effects of this compound?

- Contradictory Findings : The compound induces senescence in hepatocarcinoma cells under oxidative stress but elevates anti-apoptotic adiponectin in murine models .

- Resolution Approaches :

- Cell-type specificity: Compare hepatocarcinoma vs. normal hepatocyte responses using senescence-associated β-galactosidase (SA-β-gal) assays.

- Dose-dependent studies: Administer 10–100 μM in vitro to identify thresholds for pro-senescence vs. survival pathways.

Q. How does the arabinose moiety in this compound confer stability and bioactivity compared to other cyanidin derivatives?

- Structural Analysis : Arabinose’s axial C2-OH group enhances hydrogen bonding with biomolecules, improving stability in acidic environments vs. Cyanidin-3-O-glucoside .

- Experimental Validation :

- Perform molecular docking to compare binding affinities for AMPK or antioxidant enzymes.

- Accelerated stability testing (40°C/75% RH) to quantify degradation rates relative to galactoside/xyloside analogs.

Methodological Challenges and Solutions

Q. What are the limitations of synthetic routes for this compound, and how can they be optimized?

- Synthesis Issues : Glycosylation of cyanidin with arabinose under acidic conditions often yields <50% purity due to side reactions (e.g., oxidation to quinones) .

- Optimization :

- Use protecting groups (e.g., acetyl) on arabinose to block unwanted substitutions.

- Employ enzymatic glycosylation (e.g., UDP-arabinose glycosyltransferases) for stereochemical precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.